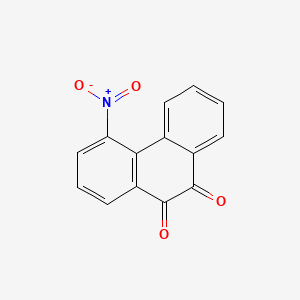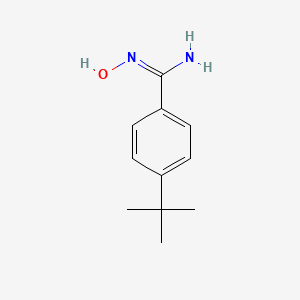![molecular formula C19H17N3O3S3 B12044943 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 477332-78-8](/img/structure/B12044943.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、チアゾール環、ベンゾジオキシン部分、およびスルファニル基を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの合成は、通常、複数の手順を必要とします。
チアゾール環の形成: チアゾール環は、チオセミカルバジドと二硫化炭素を塩基の存在下で反応させて、続いて環化させることで合成できます。
ベンジルスルファニル基の導入: ベンジルスルファニル基は、求核置換反応を通じて導入されます。ここで、ベンジルハロゲン化物がチアゾール中間体と反応します。
ベンゾジオキシン部分の結合: ベンゾジオキシン部分は、適切なベンゾジオキシン誘導体とのカップリング反応によって組み込まれます。
最終的なアセトアミドの形成: 最後のステップは、中間体を無水酢酸または塩化アセチルでアシル化してアセトアミド基を形成することです。
工業的製造方法
この化合物の工業的製造方法は、高収率と高純度を確保するために、上記の合成ルートの最適化を必要とする可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、チアゾール環またはベンゾジオキシン部分を標的にすることができ、ジヒドロ誘導体の生成につながる可能性があります。
置換: この化合物は、特にベンジルスルファニル基で求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 適切な条件下で、ハロゲン化アルキル、塩化アシル、さまざまな求核剤などの試薬を使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: チアゾール環またはベンゾジオキシン環のジヒドロ誘導体。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドは、科学研究でいくつかの応用があります。
医薬品化学: この化合物は、特にコリンエステラーゼやリポキシゲナーゼを標的にする酵素阻害剤としての可能性について研究されています。
材料科学: そのユニークな構造は、特定の電子特性または光学特性を持つ新規材料の開発のための候補となっています。
生物学的研究: この化合物のさまざまな生物学的標的との相互作用は、その潜在的な治療効果を理解するために興味深いものです。
作用機序
2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。
酵素阻害: この化合物は、コリンエステラーゼなどの酵素を、それらの活性部位に結合して神経伝達物質の分解を防ぐことで阻害します。
関連する経路: 炎症や酸化ストレスに関連するシグナル伝達経路とも相互作用する可能性があり、その潜在的な治療効果に寄与しています。
類似の化合物との比較
類似の化合物
- 2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N’-[(3Z)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジド
- 2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N’-[(E)-1-(4-ブロモフェニル)エチリデン]アセトヒドラジド
独自性
2-{[5-(ベンジルスルファニル)-1,3,4-チアゾール-2-イル]スルファニル}-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)アセトアミドの独自性は、チアゾール環、ベンゾジオキシン部分、およびスルファニル基の組み合わせにあり、他の類似の化合物には見られない特定の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-bromophenyl)ethylidene]aceto hydrazide
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its combination of a thiadiazole ring, benzodioxin moiety, and sulfanyl groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
477332-78-8 |
|---|---|
分子式 |
C19H17N3O3S3 |
分子量 |
431.6 g/mol |
IUPAC名 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3S3/c23-17(20-14-6-7-15-16(10-14)25-9-8-24-15)12-27-19-22-21-18(28-19)26-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,23) |
InChIキー |
BEZAPFUZTGZZFX-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol](/img/structure/B12044867.png)

![2-({4-[(Z)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}carbamoyl)benzenesulfonic acid](/img/structure/B12044880.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044903.png)

![3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12044915.png)
![2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B12044921.png)


![4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12044932.png)
![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)
